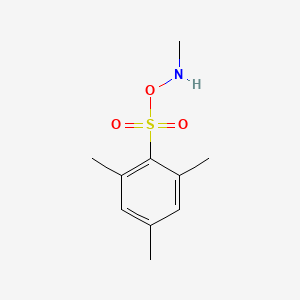![molecular formula C11H14N2O3 B13508650 3-{N-[(pyridin-2-yl)methyl]acetamido}propanoicacid](/img/structure/B13508650.png)
3-{N-[(pyridin-2-yl)methyl]acetamido}propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{N-[(pyridin-2-yl)methyl]acetamido}propanoic acid is an organic compound that features a pyridine ring attached to a propanoic acid backbone through an acetamido linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{N-[(pyridin-2-yl)methyl]acetamido}propanoic acid typically involves the reaction of pyridine-2-carboxaldehyde with acetamide, followed by a condensation reaction with 3-bromopropanoic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
3-{N-[(pyridin-2-yl)methyl]acetamido}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
3-{N-[(pyridin-2-yl)methyl]acetamido}propanoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals such as silver, copper, and zinc.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of coordination polymers and other advanced materials.
作用機序
The mechanism of action of 3-{N-[(pyridin-2-yl)methyl]acetamido}propanoic acid involves its ability to chelate metal ions, forming stable complexes. This chelation can enhance the fluorescence properties of certain ions, making it useful in various analytical and diagnostic applications. The molecular targets and pathways involved include the coordination of the pyridine nitrogen and the carboxylate oxygen to metal ions, stabilizing the complex and altering its electronic properties .
類似化合物との比較
Similar Compounds
- 3-(3-Pyridyl)propionic acid
- 2-Pyridinepropionic acid
- 3-Pyridinesulfonic acid
- 2-Amino-3-(pyridin-2-yl)propionic acid
Uniqueness
3-{N-[(pyridin-2-yl)methyl]acetamido}propanoic acid is unique due to its specific acetamido linkage, which imparts distinct chemical and biological properties. Unlike other similar compounds, it can form more stable complexes with metal ions, making it particularly valuable in coordination chemistry and fluorescence applications .
特性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
3-[acetyl(pyridin-2-ylmethyl)amino]propanoic acid |
InChI |
InChI=1S/C11H14N2O3/c1-9(14)13(7-5-11(15)16)8-10-4-2-3-6-12-10/h2-4,6H,5,7-8H2,1H3,(H,15,16) |
InChIキー |
RUAIQLRHTFAFOV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(CCC(=O)O)CC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride](/img/structure/B13508573.png)
![5-Methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B13508581.png)
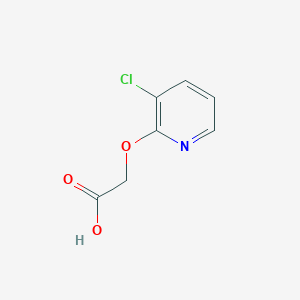
![3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid](/img/structure/B13508593.png)

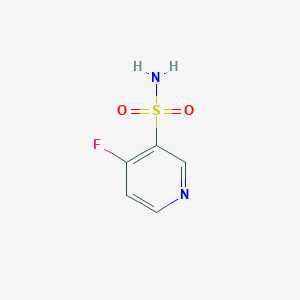

![1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13508625.png)
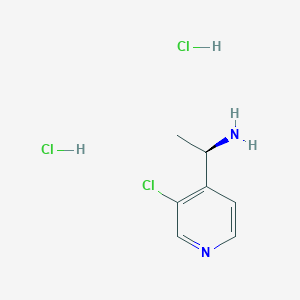
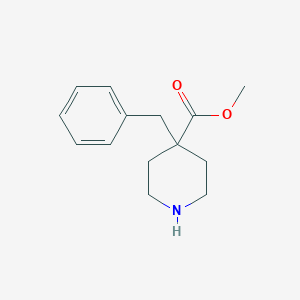
![rac-(3aR,4S,9bS)-6-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13508643.png)
